N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide
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Overview
Description
Scientific Research Applications
Anticancer Applications
A study by Ravinaik et al. (2021) synthesized a series of compounds similar in structure, with modifications involving 1,3,4-oxadiazole and tetrazole moieties, and evaluated them for anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). These compounds showed moderate to excellent anticancer activities, with some derivatives outperforming the reference drug etoposide in terms of IC50 values, indicating their potential as anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Antifungal Applications
Another research focus includes the development of derivatives with antimicrobial and antifungal properties. Desai et al. (2016) synthesized N-(4-methyl-5-(4-((substituted phenylamino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl)benzamides, which were tested for their activity against various gram-positive and gram-negative bacteria, as well as fungi. Compounds from this study showed considerable potential antibacterial and antifungal activities, highlighting the versatility of these chemical frameworks in designing new pharmacologically active molecules (Desai et al., 2016).
Anti-Inflammatory and Anti-Cancer Agents
The synthesis and evaluation of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides as anti-inflammatory and anti-cancer agents were reported by Gangapuram and Redda (2009). These compounds were synthesized and exhibited potential activity, which could be attributed to the structural presence of the 1,3,4-oxadiazole moiety, suggesting its importance in the development of anti-inflammatory and anticancer therapeutics (Gangapuram & Redda, 2009).
Antitubercular Activity
Nayak et al. (2016) synthesized and characterized new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives and evaluated their in vitro antitubercular activities. One derivative showed promising lead molecule characteristics with significant activity against Mycobacterium tuberculosis H37Rv, indicating the potential of these compounds in antitubercular drug development (Nayak et al., 2016).
Mechanism of Action
Target of action
They have been used in the design of various drug molecules due to their ability to bind with high affinity to multiple receptors .
Mode of action
1,2,4-oxadiazole derivatives have been found to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Biochemical pathways
oryzae (Xoo), a bacterium that causes serious diseases in rice .
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability .
Result of action
Some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects, indicating that they may have the potential to inhibit bacterial growth or proliferation .
Properties
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O2/c1-12-20-17(27-22-12)10-13-5-2-3-8-16(13)21-18(26)14-6-4-7-15(9-14)25-11-19-23-24-25/h2-9,11H,10H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIQYWSVZZGFMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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